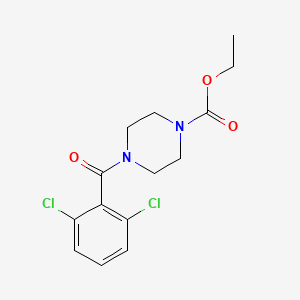
ethyl 4-(2,6-dichlorobenzoyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2,6-dichlorobenzoyl)-1-piperazinecarboxylate, commonly known as EDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EDC is a piperazine derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
科学的研究の応用
EDC has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory, anti-tumor, and anti-anxiety agent. EDC has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, EDC has been reported to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. EDC has also been shown to reduce anxiety-like behaviors in animal models.
作用機序
The mechanism of action of EDC is not fully understood, but it has been suggested that EDC may exert its effects through the modulation of various signaling pathways. EDC has been reported to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses. In addition, EDC has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. EDC has also been reported to modulate the activity of GABA receptors, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
EDC has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anxiolytic effects. EDC has been reported to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. In addition, EDC has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. EDC has also been reported to reduce anxiety-like behaviors in animal models, which may be attributed to its modulatory effects on GABA receptors.
実験室実験の利点と制限
EDC has several advantages for lab experiments, including its ease of synthesis and high yield. In addition, EDC has been reported to exhibit low toxicity, making it a suitable candidate for further studies. However, EDC has some limitations, including its poor solubility in water, which may affect its bioavailability. In addition, the mechanism of action of EDC is not fully understood, which may hinder its further development as a therapeutic agent.
将来の方向性
There are several future directions for EDC research, including its potential use as a therapeutic agent for various inflammatory diseases and cancers. Further studies are needed to elucidate the mechanism of action of EDC and to identify its molecular targets. In addition, the development of more efficient methods for the synthesis of EDC may facilitate its further studies. Furthermore, the investigation of the pharmacokinetics and pharmacodynamics of EDC may provide valuable insights into its potential therapeutic applications.
Conclusion:
EDC is a piperazine derivative that has shown promising results in various biochemical and physiological studies. EDC has been reported to exhibit anti-inflammatory, anti-tumor, and anxiolytic effects, making it a potential candidate for further studies as a therapeutic agent. The synthesis of EDC has been reported to be a straightforward and efficient process, providing high yields of the compound. However, further studies are needed to elucidate the mechanism of action of EDC and to identify its molecular targets.
合成法
EDC can be synthesized through various methods, including the reaction of ethyl 4-piperazinecarboxylate with 2,6-dichlorobenzoyl chloride. Another method involves the reaction of ethyl 4-piperazinecarboxylate with 2,6-dichlorobenzamide, followed by the treatment with ethyl chloroformate. The synthesis of EDC has been reported to be a straightforward and efficient process, providing high yields of the compound.
特性
IUPAC Name |
ethyl 4-(2,6-dichlorobenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c1-2-21-14(20)18-8-6-17(7-9-18)13(19)12-10(15)4-3-5-11(12)16/h3-5H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSOVMMMVHLAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367383 |
Source


|
| Record name | ST50694471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5739-47-9 |
Source


|
| Record name | ST50694471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5015787.png)
![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5015793.png)

![N-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5015804.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine](/img/structure/B5015821.png)
![3-[(4-bromophenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5015822.png)
![2-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5015824.png)
![4,10-diphenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B5015825.png)
![5-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015833.png)
![1-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5015837.png)

![7-{[4-(benzyloxy)-3-ethoxyphenyl][(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5015851.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine](/img/structure/B5015857.png)
![1-benzyl-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5015881.png)